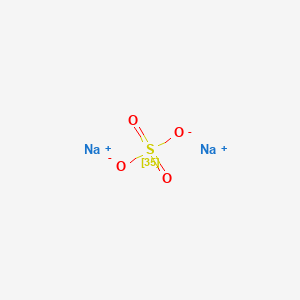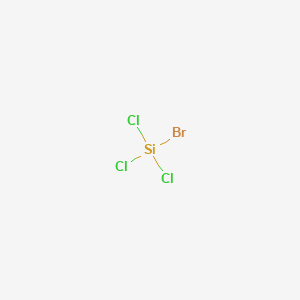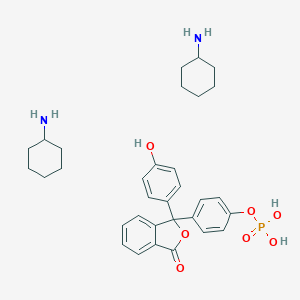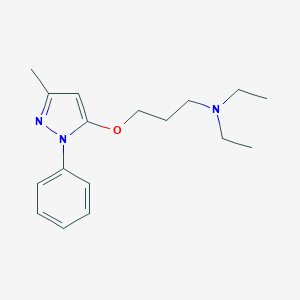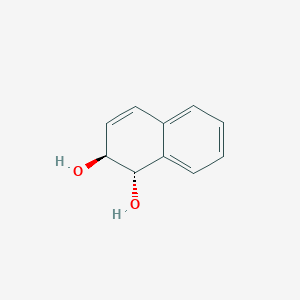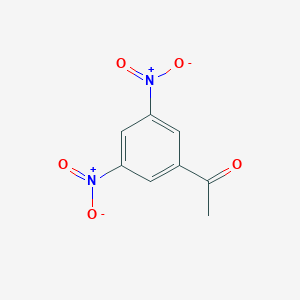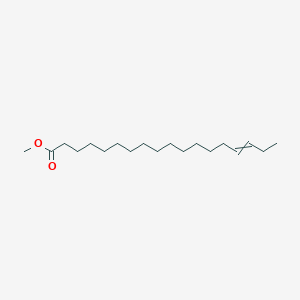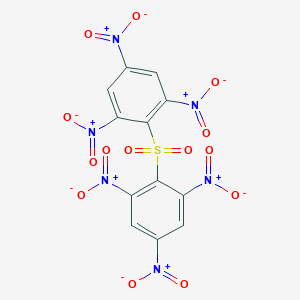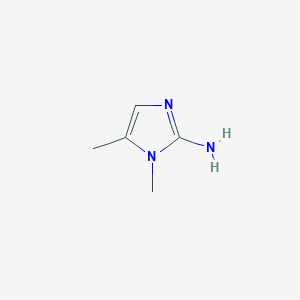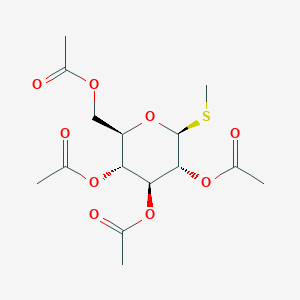
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The practical synthesis of closely related compounds often involves the use of protective groups and selective reactions. For example, the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, a similar compound, has been achieved in 50% yield by reacting β-d-glucose pentaacetate and 3 mol equiv of an allyl alcohol with ZnCl2 in toluene, followed by recrystallization (Yuasa & Yuasa, 2004).
Molecular Structure Analysis
The crystal and molecular structure of related compounds like methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside have been elucidated through X-ray diffraction. Such structures typically show fully-extended conformations without intra-molecular hydrogen bonding, demonstrating the spatial arrangement of acetyl groups around the glucopyranose rings (Takeda et al., 1978).
Wissenschaftliche Forschungsanwendungen
-
- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is used in the field of chemistry and biochemistry for various reactions .
- It is used in the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .
- The methods of application involve standard laboratory procedures in chemistry and biochemistry, including the use of specific reagents and controlled conditions .
- The outcomes of these reactions have been studied both experimentally and computationally, demonstrating the anomeric effect during deacetylation and dealkylation .
-
- This compound is also used in the synthesis of other compounds with phytohormonal activity .
- The specific methods of synthesis would depend on the target compound, but would generally involve reaction with appropriate reagents under controlled conditions .
- The outcomes of these syntheses would be the desired compounds with phytohormonal activity .
-
- This compound is used in organic synthesis .
- It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .
- The specific methods of synthesis would depend on the target compound, but would generally involve reaction with appropriate reagents under controlled conditions .
- The outcomes of these syntheses would be the desired complex organic compounds .
-
- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is used in carbohydrate chemistry .
- It can be used as a substrate for nucleophilic addition reactions .
- The methods of application involve standard laboratory procedures in carbohydrate chemistry, including the use of specific reagents and controlled conditions .
- The outcomes of these reactions have been studied both experimentally and computationally .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-QMIVOQANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457435 |
Source


|
| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
CAS RN |
13350-45-3 |
Source


|
| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

